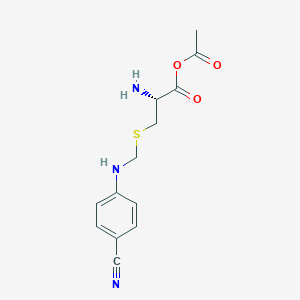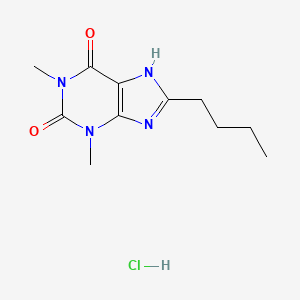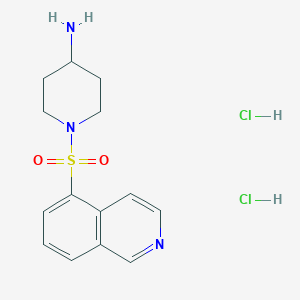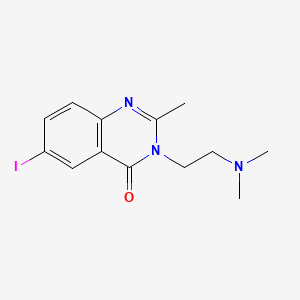![molecular formula CH2CoO4 B13779391 Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is a coordination compound that features cobalt as the central metal ion. This compound is known for its unique structural properties and its ability to form stable complexes. It is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen typically involves the reaction of cobalt salts with carbonate and hydroxide ions under controlled conditions. One common method involves dissolving cobalt(II) salts in water, followed by the addition of sodium carbonate and sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the formation of the complex. The hydrothermal method is advantageous as it allows for the production of high-purity compounds with well-defined structures.
Análisis De Reacciones Químicas
Types of Reactions
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen gas.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands such as ammonia or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) or cobalt(I) species.
Aplicaciones Científicas De Investigación
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including catalysts for industrial processes and components for electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(III) chloride: Another cobalt complex with different ligands, often used in similar catalytic applications.
Cobalt(II) sulfate: A simpler cobalt salt used in various industrial processes.
Cobalt(III) acetylacetonate: A coordination compound with acetylacetonate ligands, used in organic synthesis and catalysis.
Uniqueness
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other cobalt complexes. The presence of carbonate and hydroxide ligands allows for unique interactions with substrates, making it particularly useful in catalytic and biological applications.
Propiedades
Fórmula molecular |
CH2CoO4 |
|---|---|
Peso molecular |
136.96 g/mol |
Nombre IUPAC |
cobalt(2+);hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
Clave InChI |
JLAIPADPFFTYLP-UHFFFAOYSA-L |
SMILES canónico |
[H+].C(=O)([O-])[O-].[OH-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)


